molecular formula C12H14ClN3 B12623149 1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-

1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-

Cat. No.: B12623149
M. Wt: 235.71 g/mol
InChI Key: LJIQRYQTOONAEE-VIFPVBQESA-N
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Description

1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- typically involves multi-step synthetic routes. One common method involves the initial formation of the pyrrolo[2,3-b]pyridine core, followed by chlorination and subsequent attachment of the pyrrolidinylmethyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

6-chloro-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14ClN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1

InChI Key

LJIQRYQTOONAEE-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CC3=C(N2)N=C(C=C3)Cl

Canonical SMILES

C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)Cl

Origin of Product

United States

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